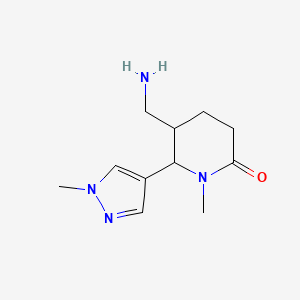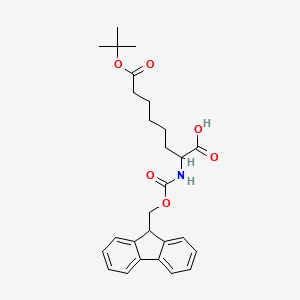![molecular formula C16H17BrO2S B13642082 1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13642082.png)
1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene is an organic compound belonging to the class of benzene derivatives It features a benzene ring substituted with a benzyloxy group, a bromo group, and a methoxyethylsulfanyl group
Vorbereitungsmethoden
The synthesis of 1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a benzene derivative that has a benzyloxy group.
Thioether Formation: The methoxyethylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the bromo-substituted benzene derivative in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the bromo group to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of substituted benzene derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential therapeutic effects includes its use as a precursor for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Wirkmechanismus
The mechanism by which 1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy and methoxyethylsulfanyl groups enhance its binding affinity to these targets, potentially inhibiting their activity or modulating their function. Pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene include:
1-(Benzyloxy)-2-methoxy-4-(2-nitrovinyl)benzene: This compound features a nitrovinyl group instead of a bromo and methoxyethylsulfanyl group, leading to different reactivity and applications.
1-(Benzyloxy)-2-(methoxymethyl)benzene:
1-Benzyloxy-1-(2-methoxyethoxy)ethane: This compound contains a methoxyethoxy group, providing different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for targeted research and applications.
Eigenschaften
Molekularformel |
C16H17BrO2S |
|---|---|
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
4-bromo-2-(2-methoxyethylsulfanyl)-1-phenylmethoxybenzene |
InChI |
InChI=1S/C16H17BrO2S/c1-18-9-10-20-16-11-14(17)7-8-15(16)19-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3 |
InChI-Schlüssel |
DDDXFXWQLHLNID-UHFFFAOYSA-N |
Kanonische SMILES |
COCCSC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-[7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13642001.png)








![methyl 3-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]prop-2-enoate](/img/structure/B13642052.png)




